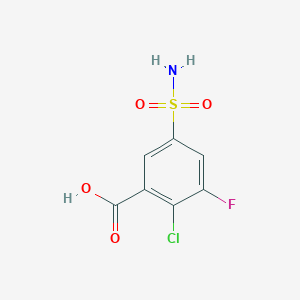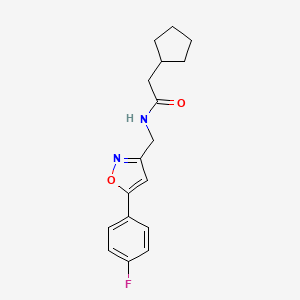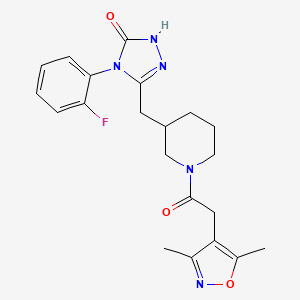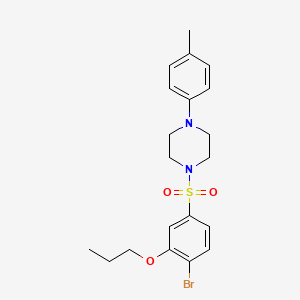![molecular formula C15H24N2O B2621538 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine CAS No. 927975-02-8](/img/structure/B2621538.png)
2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine, also known as MIPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MIPA belongs to the class of arylalkylamines and has a molecular weight of 277.4 g/mol.
Mechanism of Action
The mechanism of action of 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine is not fully understood, but it is thought to involve modulation of the sigma-1 receptor. Activation of this receptor has been shown to have neuroprotective effects, as well as potential therapeutic benefits for various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine has various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential antidepressant effects. 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine has also been shown to have antinociceptive effects, which may be due to its modulation of the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine in lab experiments is its high selectivity for the sigma-1 receptor. This allows for more specific targeting of this receptor in studies investigating its role in various cellular processes. However, one limitation of using 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine is its relatively low potency, which may require higher concentrations to achieve significant effects.
Future Directions
There are several future directions for 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine research. One potential area of research is the development of more potent analogs of 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine, which may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine and its potential therapeutic benefits for various neurological disorders. Finally, studies investigating the safety and toxicity of 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine are needed to determine its potential as a clinical drug candidate.
Conclusion
In conclusion, 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties, including its ability to act as a ligand for the sigma-1 receptor. While much is still unknown about the mechanism of action and potential therapeutic benefits of 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine, further research in this area may lead to the development of new treatments for various neurological disorders.
Synthesis Methods
The synthesis of 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine involves the reaction of 4-isopropylphenylmagnesium bromide with 2-(morpholin-4-yl)ethyl chloride. The resulting product is then treated with hydrochloric acid to obtain 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine as a white solid. The overall yield of this synthesis method is around 60%.
Scientific Research Applications
2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine has been studied for its potential pharmacological properties, including its ability to act as a ligand for various receptors in the central nervous system. Research has shown that 2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine has affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, apoptosis, and neurotransmitter release.
properties
IUPAC Name |
2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12(2)13-3-5-14(6-4-13)15(11-16)17-7-9-18-10-8-17/h3-6,12,15H,7-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGSUGSNNBDIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methylethyl)phenyl]-2-morpholin-4-ylethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride](/img/structure/B2621455.png)
![Methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2621457.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2621459.png)
![Ethyl 7-oxospiro[2.5]octane-4-carboxylate](/img/structure/B2621460.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2621463.png)

![(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2621468.png)



![N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide](/img/structure/B2621473.png)

